N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGUBQOPAPTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of 4-Hydroxy-TEMP
4-Hydroxy-TEMP serves as a precursor for TEMP-amine. In a patented method, 4-hydroxy-TEMP undergoes oxidation with H₂O₂ under similar conditions, followed by amination. The hydroxyl group is displaced via nucleophilic substitution using ammonia or ammonium salts, though reaction specifics (e.g., solvents, temperatures) require further optimization.
Oxalamide Bridge Formation
Coupling the phenyl group to TEMP-amine via an oxalamide linker is achieved through two principal strategies:
Chloroformate-Mediated Coupling
A method adapted from the synthesis of 4-nitrophenyl carbonates involves activating carboxylic acids as chloroformates. For N-phenyl-N'-(TEMP-4-yl)-oxalamide:
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Oxalyl chloride treatment : React oxalic acid with thionyl chloride (SOCl₂) to form oxalyl chloride.
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Stepwise amine coupling :
Key conditions :
Carbodiimide-Assisted Coupling
A more versatile approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate oxalic acid. The process involves:
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Activation : Stir oxalic acid with EDC/HOBt (hydroxybenzotriazole) in DMF for 1 hour.
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First coupling : Add phenylamine, react for 12 hours.
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Second coupling : Introduce TEMP-amine, continue stirring for 24 hours.
Optimization notes :
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Yield improvements : Use 1.2 equivalents of EDC and 4Å molecular sieves to absorb water.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Considerations
Byproduct Mitigation
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Symmetrical oxalamides : Formed during overactivation of oxalic acid. Controlled stoichiometry (1:1 amine:acid ratio) reduces this issue.
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N-Oxide impurities : Addressed via recrystallization from ethanol/water mixtures.
Purification and Characterization
Workup Protocols
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 12H, TEMP-CH₃), 3.45 (m, 1H, piperidine-H), 7.25–7.40 (m, 5H, phenyl-H).
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HPLC purity : >99% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Chemical Reactions Analysis
N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research Findings
Numerous studies have validated the efficacy of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide as an HIV entry inhibitor:
- Inhibitory Activity : Research indicates that this compound exhibits potent cell fusion and virus-cell fusion inhibitory activity at low micromolar concentrations. It has been shown to be effective against both X4 and R5 tropic strains of HIV-1 .
- Binding Affinity : Surface plasmon resonance studies demonstrated that this compound binds specifically to unliganded HIV-1 gp120 without binding to CD4. This specificity is crucial for developing targeted therapies .
- Resistance Profile : The compound has been effective against laboratory-adapted strains and primary isolates of HIV-1, including AZT-resistant strains. This suggests potential for further modifications to enhance its antiviral properties .
Case Studies
Several case studies have highlighted the applications of this compound in scientific research:
Mechanism of Action
The compound exerts its effects by binding to the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the CD4 receptor on host cells. This inhibition blocks the virus’s entry into the cells, thereby preventing infection . The molecular targets involved include the gp120 glycoprotein and the CD4 receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The NBD scaffold belongs to a class of gp120-targeted entry inhibitors . Below is a comparative analysis with structurally or functionally analogous compounds:
Small-Molecule CD4 Mimics (e.g., MADAI, JRC-II-191)
- Target and Mechanism : These compounds mimic the CD4 receptor’s Phe43 side chain, binding to the gp120 Phe43 cavity to destabilize the gp120-CD4 interaction .
- Efficacy : MADAI derivatives exhibit sub-micromolar potency (IC₅₀: ~0.2–0.5 µM), surpassing NBD-556/557 in affinity due to optimized hydrophobic interactions .
- Resistance Profile : Both NBD and CD4 mimics show activity against X4 and R5 tropic viruses, but CD4 mimics are more susceptible to resistance mutations (e.g., gp120 S375W) that alter cavity conformation .
- Structural Insights : Crystal structures reveal that CD4 mimics induce gp120 conformational changes resembling the CD4-bound state, whereas NBD analogs stabilize an intermediate conformation .
BMS-378806 and BMS-626529
- Target and Mechanism : These inhibitors bind a hydrophobic pocket near the gp120 bridging sheet, distinct from the Phe43 cavity .
- Efficacy : BMS-626529 (IC₅₀: 0.1–1 nM) demonstrates superior potency compared to NBD compounds, attributed to tighter binding kinetics .
- Clinical Relevance : BMS-626529 (fostemsavir) is FDA-approved for multidrug-resistant HIV-1, highlighting its advanced development stage compared to preclinical NBD analogs .
Peptide-Based Inhibitors (e.g., C34, T20/Enfuvirtide)
- Target and Mechanism : These block gp41-mediated fusion, acting downstream of gp120-CD4 binding .
- Efficacy : T20 (IC₅₀: ~1–10 nM) is highly potent but requires parenteral administration, unlike orally bioavailable NBD small molecules .
- Resistance : gp41 inhibitors face resistance via HR1/HR2 mutations, whereas NBD compounds avoid this by targeting gp120 .
Dual-Action Inhibitors (e.g., NBD-14189)
- Mechanism : Recent studies suggest some NBD analogs (e.g., NBD-14189) inhibit both gp120-CD4 binding and reverse transcriptase (RT) by bridging NNRTI and NRTI sites .
- Advantage : This dual activity differentiates them from classical entry inhibitors, offering broader antiviral coverage .
Data Tables
Table 1: Comparative Efficacy of gp120-Targeted Inhibitors
Table 2: Structural and Thermodynamic Comparison
Key Research Findings
Broad-Spectrum Activity : NBD compounds inhibit both X4 and R5 tropic viruses, unlike CCR5 antagonists (e.g., maraviroc), which are restricted to R5 strains .
Resistance Avoidance : NBD analogs retain activity against RT- and protease-resistant strains, making them viable for salvage therapy .
Dual Mechanisms: Emerging evidence of RT inhibition by NBD derivatives suggests a novel strategy to combat resistance .
Biological Activity
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a compound that has garnered attention for its biological activity, particularly in the context of HIV research. This article examines the compound's mechanism of action, efficacy against HIV, and potential therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 303.40 g/mol. The structure features a piperidine ring that contributes to its bioactivity.
Research indicates that this compound acts primarily as an HIV-1 entry inhibitor . It prevents the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells. This action effectively blocks viral entry into cells without interfering with other stages of the HIV life cycle such as reverse transcription or integration .
Efficacy Against HIV
Studies have demonstrated that analogs of this compound exhibit potent antiviral activity:
- Potency : The lead compounds identified in studies showed effective inhibition of virus-cell fusion at low micromolar concentrations.
- Broad Spectrum : These compounds were effective against both X4 and R5 tropic strains of HIV-1, indicating their broad-spectrum activity against different viral strains .
Table 1: Summary of Biological Activity
| Compound | Mechanism of Action | Potency (μM) | Target Virus Types |
|---|---|---|---|
| NBD-556 | Inhibits gp120-CD4 interaction | Low micromolar | X4 and R5 strains |
| NBD-557 | Inhibits gp120-CD4 interaction | Low micromolar | X4 and R5 strains |
Case Studies
A notable study conducted by researchers utilized surface plasmon resonance to confirm that these compounds bind specifically to unliganded gp120 without affecting CD4 binding . This specificity is crucial for developing targeted therapies that minimize off-target effects.
Case Study 1: Efficacy in Laboratory Strains
In vitro studies demonstrated that this compound analogs maintained their efficacy against laboratory-adapted strains of HIV-1, including those resistant to traditional antiretroviral therapies such as AZT .
Case Study 2: Potential for Further Development
The findings suggest that these compounds can be further optimized to enhance their potency and selectivity. The structural features that confer activity could be modified to improve pharmacokinetic properties and reduce potential side effects .
Q & A
Basic Questions
Q. What is the molecular mechanism by which N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide inhibits HIV-1 entry?
- The compound acts as a CD4-binding site antagonist by directly targeting the gp120 envelope glycoprotein. It competitively blocks the interaction between gp120 and the CD4 receptor on host cells, preventing viral attachment and entry. Structural studies (e.g., X-ray crystallography) confirm its binding to the Phe43 cavity of gp120, a critical region for CD4 engagement .
Q. How does the compound's chemical structure facilitate its interaction with gp120?
- The oxalamide scaffold provides hydrogen-bonding capabilities, while the tetramethyl-piperidinyl group enhances hydrophobic interactions with gp120's conserved CD4-binding pocket. The phenyl group stabilizes aromatic stacking with gp120 residues (e.g., Trp427). These structural features were validated via structure-activity relationship (SAR) studies and co-crystallization experiments .
Advanced Research Questions
Q. What experimental methodologies are recommended to assess the binding kinetics and inhibitory efficacy of this compound?
- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS). For antiviral activity, pseudotyped virus assays with TZM-bl cells measure IC50 values. Complementary techniques like fluorescence polarization can track displacement of CD4 mimetics from gp120 .
Q. How do resistance mutations in gp120 (e.g., S375N, A433T) impact the compound's efficacy, and how can this inform inhibitor redesign?
- Mutations like S375N (in the bridging sheet) and A433T (near the CD4-binding loop) reduce compound binding by altering gp120 conformation. In vitro selection studies under suboptimal inhibitor pressure can identify such mutations. Structural modeling (e.g., molecular dynamics simulations) helps predict compensatory changes to the oxalamide scaffold to overcome resistance .
Q. What computational approaches are effective for optimizing the oxalamide scaffold to improve antiviral potency?
- Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations prioritize derivatives with enhanced gp120 affinity. QSAR models trained on IC50 data from analogs guide substitutions at the piperidinyl or phenyl moieties. Validation via cryo-EM or X-ray crystallography is critical .
Q. How can conflicting thermodynamic data (e.g., entropy-driven vs. enthalpy-driven binding) from different studies be reconciled?
- Discrepancies arise from experimental conditions (e.g., buffer pH, temperature) or gp120 construct variations (monomeric vs. trimeric). Consistency in assay design (e.g., using SOSIP trimers) and multi-method validation (ITC + SPR) reduce ambiguity. Contextualize data with structural insights from co-crystal structures .
Q. What strategies are used to evaluate the compound's synergy with broadly neutralizing antibodies (bNAbs) or other entry inhibitors?
- Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergy with bNAbs targeting the V3 loop or CD4-induced epitopes. Flow cytometry tracks enhanced antibody binding to gp120 pre-treated with the compound, mimicking CD4-induced conformational changes .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
